ヨードトリメチル白金(IV)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

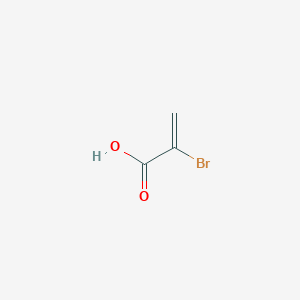

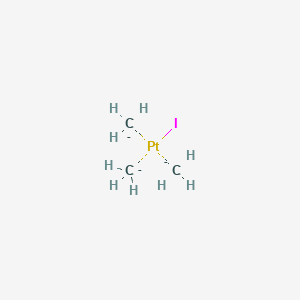

Iodotrimethylplatinum(IV) is an organoplatinum compound with the chemical formula (CH₃)₃PtI. It is a white, air-stable solid that is one of the first σ-alkyl metal complexes reported . This compound is characterized by its iodine and platinum functional groups and is known for its applications in various chemical processes .

科学的研究の応用

Iodotrimethylplatinum(IV) has several scientific research applications. It is used as a catalyst in organic reactions and is often utilized in the preparation of materials suitable for industrial applications, mainly in electronics as coatings . This compound is also used in chemical and organic intermediates research . Due to its stability and unique properties, iodotrimethylplatinum(IV) is a valuable precursor for forming platinum layers for electronics .

準備方法

Iodotrimethylplatinum(IV) can be synthesized through several methods. One common method involves the reaction of potassium hexachloroplatinate with methylmagnesium iodide . This reaction produces a tetrameric complex with a cubane-type structure, where four octahedral platinum(IV) centers are linked by four iodides as triply bridging ligands . Another method involves the treatment of chloroplatinic acid with excess methylmagnesium iodide, resulting in the formation of a yellow crystalline solid . Additionally, iodotrimethylplatinum(IV) can be formed from ion exchange using potassium iodide, starting from other trimethylplatinum(IV) complexes such as trimethylplatinum nitrate or trimethylplatinum sulfate .

化学反応の分析

Iodotrimethylplatinum(IV) undergoes various types of chemical reactions, including substitution and reduction reactions. It is often utilized as a precursor en route to the synthesis of other organoplatinum compounds, such as hydrosilylation catalysts . Common reagents used in these reactions include methylmagnesium iodide and potassium iodide . The major products formed from these reactions are typically other organoplatinum complexes with different functional groups .

作用機序

The mechanism of action of iodotrimethylplatinum(IV) in organometallic chemistry involves the coordination of the platinum atom with the organic ligands, leading to the formation of new compounds with unique properties . The platinum atom acts as a central metal, coordinating with the methyl and iodine ligands to form a stable complex . This coordination allows for various chemical transformations and reactions to occur, making iodotrimethylplatinum(IV) a versatile compound in synthetic chemistry .

類似化合物との比較

Iodotrimethylplatinum(IV) can be compared with other similar organoplatinum compounds, such as trimethylplatinum fluoride, trimethylplatinum bromide, and trimethylplatinum chloride . These compounds also exist as tetramers, forming cubane clusters with similar structural properties . iodotrimethylplatinum(IV) is unique due to its specific iodine functional group, which imparts distinct reactivity and stability characteristics . The average platinum-iodine bond distance and the nearly cubic geometry of the tetramer unit further distinguish iodotrimethylplatinum(IV) from its analogues .

特性

IUPAC Name |

carbanide;iodoplatinum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSQPOLLUOLHHF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].I[Pt] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IPt-3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473900 |

Source

|

| Record name | Iodotrimethylplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-93-3 |

Source

|

| Record name | Iodotrimethylplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the solution behavior of Iodotrimethylplatinum(IV) when complexed with pyridines?

A1: Iodotrimethylplatinum(IV) exhibits interesting solution behavior when combined with substituted pyridines. Research indicates that while the complex formed with 4-dimethylaminopyridine (4-DMAP) remains monomeric in chloroform solution, complexes with 3-bromopyridine (3-BrPy) and 4-cyanopyridine (4-CNPy) demonstrate a tendency to dissociate and form dimeric structures. [] The extent of dissociation varies depending on the specific pyridine substituent. Crystal structure analysis of the 4-DMAP and 3-BrPy complexes provided insights into the binding modes of these mononuclear trimethylplatinum(IV) pyridine complexes. []

Q2: Can Iodotrimethylplatinum(IV) form stable complexes with ligands other than pyridines?

A2: Yes, research has shown that Iodotrimethylplatinum(IV) can form stable complexes with other ligands, such as poly(methimazolyl)borates. [] For instance, reacting Iodotrimethylplatinum(IV) with sodium salts of [HB(mt)3]- or [H2B(mt)2]- (where mt = methimazolyl) yields the corresponding octahedral organometallic complexes. [] These complexes display remarkable stability against reductive methane elimination, representing the first successful isolation of platinum poly(methimazolyl)borate complexes. Interestingly, [PtMe3{H2B(mt)2}] can further react with [PtMe3I]4, leading to the formation of [Me3Pt{μ-H2B(mt)2}PtMe3I], a novel sulfur-bridged dinuclear complex. []

Q3: What spectroscopic techniques are useful for characterizing Iodotrimethylplatinum(IV) and its complexes?

A4: Vibrational spectroscopy, particularly infrared and Raman spectroscopy, has been employed to study the structural features of Iodotrimethylplatinum(IV) and its halogen analogues. [] These techniques provide valuable information about the vibrational modes of the molecules, which can be correlated to specific structural features and bonding characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, is particularly useful for analyzing Iodotrimethylplatinum(IV) complexes in solution. [] This technique helps determine the presence of different species in solution, including monomeric and dimeric forms, and provides insights into their dynamic behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。